molecular formula CH5N B3064434 (~13~C)Methanamine CAS No. 106448-86-6

(~13~C)Methanamine

Cat. No.: B3064434
CAS No.: 106448-86-6
M. Wt: 32.05 g/mol
InChI Key: BAVYZALUXZFZLV-OUBTZVSYSA-N
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Description

(~13~C)Methanamine, also known as carbon-13 labeled methanamine, is a compound where the carbon atom in the methanamine molecule is replaced with the carbon-13 isotope. This isotopic labeling is particularly useful in various scientific research applications, including nuclear magnetic resonance (NMR) spectroscopy, as it allows for the tracking and analysis of the compound’s behavior in different environments.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of (~13~C)Methanamine typically involves the reaction of carbon-13 labeled formaldehyde with ammonia. The reaction is carried out under controlled conditions to ensure the incorporation of the carbon-13 isotope into the methanamine molecule. The general reaction can be represented as follows:

13CH2O+NH313CH3NH2^{13}CH_2O + NH_3 \rightarrow ^{13}CH_3NH_2 13CH2​O+NH3​→13CH3​NH2​

This method ensures that the carbon-13 isotope is incorporated into the methanamine molecule, making it suitable for various analytical applications.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more sophisticated techniques to ensure high yield and purity. This could include the use of specialized reactors and purification systems to isolate the desired product from any by-products or impurities.

Chemical Reactions Analysis

Types of Reactions

(~13~C)Methanamine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form formaldehyde and further to formic acid.

    Reduction: It can be reduced to form methane and ammonia.

    Substitution: It can participate in substitution reactions where the amino group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and hydrogen peroxide (H_2O_2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH_4) or catalytic hydrogenation can be used.

    Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.

Major Products Formed

    Oxidation: Formaldehyde and formic acid.

    Reduction: Methane and ammonia.

    Substitution: Depending on the substituent, various substituted amines can be formed.

Scientific Research Applications

(~13~C)Methanamine is widely used in scientific research due to its isotopic labeling. Some of its applications include:

    Chemistry: Used in NMR spectroscopy to study molecular structures and dynamics.

    Biology: Helps in tracing metabolic pathways and studying enzyme mechanisms.

    Medicine: Used in diagnostic imaging and as a tracer in metabolic studies.

    Industry: Employed in the synthesis of labeled compounds for research and development.

Mechanism of Action

The mechanism of action of (~13~C)Methanamine depends on its application. In NMR spectroscopy, the carbon-13 isotope provides a distinct signal that can be used to study the molecular environment. In biological systems, it can be used to trace metabolic pathways by monitoring the incorporation and transformation of the labeled carbon atom.

Comparison with Similar Compounds

Similar Compounds

    Methylamine (CH_3NH_2): The non-labeled version of methanamine.

    Ethylamine (C_2H_5NH_2): A similar primary amine with an ethyl group instead of a methyl group.

    Dimethylamine ((CH_3)_2NH): A secondary amine with two methyl groups attached to the nitrogen atom.

Uniqueness

(~13~C)Methanamine is unique due to the presence of the carbon-13 isotope, which makes it particularly valuable for analytical and research purposes. The isotopic labeling allows for precise tracking and analysis in various scientific studies, which is not possible with the non-labeled versions of these compounds.

Properties

IUPAC Name

(113C)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH5N/c1-2/h2H2,1H3/i1+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAVYZALUXZFZLV-OUBTZVSYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH3]N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH5N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40583483
Record name (~13~C)Methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40583483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

32.050 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106448-86-6
Record name (~13~C)Methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40583483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 106448-86-6
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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